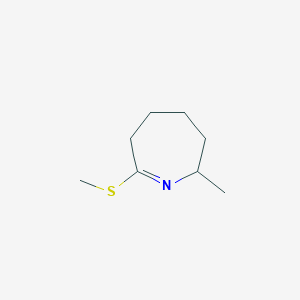
2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a suitable azepine precursor with a methylsulfanyl group donor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen-containing ring can be reduced under hydrogenation conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced azepine derivatives.
Substitution: Formation of various substituted azepine derivatives.
Scientific Research Applications
2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-(phenylsulfanylmethyl)naphthalene: Another sulfur-containing heterocycle with different structural features.
Quinoxaline Derivatives: Nitrogen-containing heterocycles with diverse biological activities.
Indole Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-Methyl-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine is unique due to its specific combination of sulfur and nitrogen atoms within a seven-membered ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62353-43-9 |
|---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
2-methyl-7-methylsulfanyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C8H15NS/c1-7-5-3-4-6-8(9-7)10-2/h7H,3-6H2,1-2H3 |
InChI Key |
CYULUDBUSXODDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC(=N1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















